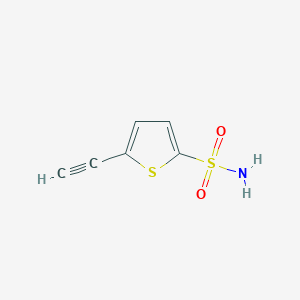

5-Ethynylthiophene-2-sulfonamide

Description

5-Ethynylthiophene-2-sulfonamide is a sulfur-containing heterocyclic compound featuring a thiophene ring substituted with an ethynyl (-C≡CH) group at the 5-position and a sulfonamide (-SO₂NH₂) moiety at the 2-position. This scaffold is highly versatile, enabling further functionalization via click chemistry or cross-coupling reactions, making it valuable in medicinal chemistry and materials science. Its derivatives exhibit notable biological activities, including antitumor and carbonic anhydrase (CA) inhibition properties .

Propriétés

Formule moléculaire |

C6H5NO2S2 |

|---|---|

Poids moléculaire |

187.2 g/mol |

Nom IUPAC |

5-ethynylthiophene-2-sulfonamide |

InChI |

InChI=1S/C6H5NO2S2/c1-2-5-3-4-6(10-5)11(7,8)9/h1,3-4H,(H2,7,8,9) |

Clé InChI |

HCEALRCEDNZDIJ-UHFFFAOYSA-N |

SMILES canonique |

C#CC1=CC=C(S1)S(=O)(=O)N |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Effects on the Thiophene Ring

Halogenated Analogs

- 5-Bromothiophene-2-sulfonamide and 5-Chlorothiophene-2-sulfonamide (): Synthesis: Prepared via sulfonation of bromo-/chlorothiophene using chlorosulfonic acid, followed by amidation. Applications: Primarily intermediates for Suzuki couplings or antimicrobial agents. Limited direct biological data reported. Key Difference: Halogens (Br/Cl) enhance electrophilicity but reduce opportunities for further functionalization compared to the ethynyl group.

Ethynyl Derivatives

- 5-Ethynylthiophene-2-sulfonamide (): Synthesis: Ethynyl group introduced via Sonogashira coupling or microwave-assisted methods (e.g., with aryl boronic acids). Yields: Variable (27–74%), influenced by substituents on the sulfonamide nitrogen . Applications: Core scaffold for antitumor agents (e.g., U87MG glioma cell studies) and potent CA inhibitors (low nM KI values for hCA II, IX, XII) .

Functionalization via Click Chemistry

- Triazole Derivatives (e.g., 5-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides):

- hCA II Inhibition : KI = 2.2–7.7 nM (superior to halogenated analogs).

- hCA IX/XII Inhibition : KI = 3.4–811 nM (relevant for anticancer applications).

Substituent Effects on the Sulfonamide Nitrogen

- Phenoxyethyl Derivatives (): Examples: 5a–5h (e.g., 5a: N-(2-phenoxyethyl)), synthesized via nucleophilic substitution. Yields: 27–53%, lower than trimethylsilyl-protected analogs (e.g., 5i: 74%) due to steric hindrance .

Data Tables

Table 2. Carbonic Anhydrase Inhibition Profiles

| CA Isoform | This compound (KI, nM) | Triazole Derivatives (KI, nM) | Halogenated Analogs (KI, nM) |

|---|---|---|---|

| hCA I | 224–7544 | Similar range | Not reported |

| hCA II | 2.2–7.7 | 2.2–7.7 | >1000 (inactive) |

| hCA IX | 5.4–811 | 5.4–811 | Not reported |

| hCA XII | 3.4–239 | 3.4–239 | Not reported |

Key Findings and Implications

Synthetic Flexibility : The ethynyl group enables diverse modifications (e.g., triazole rings), enhancing bioactivity compared to halogenated analogs .

Bioactivity Trade-offs : Halogenated derivatives are easier to synthesize but lack CA inhibition potency. Ethynyl derivatives, though synthetically challenging, show promise in oncology and enzymology .

Structural Insights : X-ray crystallography (PDB: 4BF1) confirms that triazole derivatives bind CA active sites via zinc coordination, explaining their superior efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.